molecular formula C10H19N3O B2924854 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one CAS No. 318280-93-2

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2924854
CAS No.: 318280-93-2
M. Wt: 197.282
InChI Key: JSXNAFSAVGIEML-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one is a chemical compound that features both piperazine and pyrrolidine functional groups. These groups are known for their presence in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of piperazine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of ethanone as a linking molecule, facilitating the formation of the desired compound through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrrolidine groups can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperazin-1-yl)-2-(morpholin-1-yl)ethan-1-one: Similar structure but with a morpholine ring instead of pyrrolidine.

    1-(Piperazin-1-yl)-2-(piperidin-1-yl)ethan-1-one: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of both piperazine and pyrrolidine rings, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-piperazin-1-yl-2-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13/h11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXNAFSAVGIEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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